N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034297-39-5
VCID: VC4260363
InChI: InChI=1S/C19H18FNOS/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22)
SMILES: CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C19H18FNOS
Molecular Weight: 327.42

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide

CAS No.: 2034297-39-5

Cat. No.: VC4260363

Molecular Formula: C19H18FNOS

Molecular Weight: 327.42

* For research use only. Not for human or veterinary use.

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide - 2034297-39-5

Specification

CAS No. 2034297-39-5
Molecular Formula C19H18FNOS
Molecular Weight 327.42
IUPAC Name N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C19H18FNOS/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22)
Standard InChI Key KDJISBWZMYPMNX-UHFFFAOYSA-N
SMILES CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)F

Introduction

Synthesis

The synthesis of compounds like N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide typically involves:

  • Step 1: Formation of the benzothiophene core.

    • Benzothiophene derivatives are synthesized via cyclization reactions involving thiophene and benzene precursors.

  • Step 2: Attachment of the propan-2-yl group.

    • Alkylation reactions introduce the propan-2-yl chain at the desired position on the benzothiophene ring.

  • Step 3: Coupling with fluorophenylacetamide.

    • The final step involves an amidation reaction between a fluorophenylacetic acid derivative and the amine-functionalized intermediate.

These steps ensure high specificity in forming the desired product while minimizing side reactions.

Spectroscopic Characterization

To confirm the structure of this compound, researchers employ various spectroscopic techniques:

TechniquePurpose
1H-NMR/13C-NMRIdentifies hydrogen and carbon environments within the molecule.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups such as amides (C=O stretch) and aromatic systems.

Molecular Docking Studies

Computational docking studies could predict the binding affinity of this compound to biological targets such as enzymes or receptors:

  • Likely targets include kinases or nuclear receptors due to the hydrophobicity of the benzothiophene core.

  • Docking simulations may reveal interactions with active site residues via hydrogen bonding or π-stacking.

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